molecular formula C4H3F2IN2 B14923719 3-(Difluoromethyl)-4-iodo-1H-pyrazole CAS No. 1354704-07-6

3-(Difluoromethyl)-4-iodo-1H-pyrazole

Cat. No.: B14923719
CAS No.: 1354704-07-6
M. Wt: 243.98 g/mol
InChI Key: WQDDVJJKEMZJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethyl)-4-iodo-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of both difluoromethyl and iodine substituents on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-iodo-1H-pyrazole typically involves the introduction of the difluoromethyl group and the iodine atom onto the pyrazole ring. One common method involves the reaction of a pyrazole derivative with difluoromethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-iodo-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .

Scientific Research Applications

3-(Difluoromethyl)-4-iodo-1H-pyrazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate interactions with specific biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-4-iodo-1H-pyrazole is unique due to the presence of both difluoromethyl and iodine substituents, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and potential for various applications .

Properties

CAS No.

1354704-07-6

Molecular Formula

C4H3F2IN2

Molecular Weight

243.98 g/mol

IUPAC Name

5-(difluoromethyl)-4-iodo-1H-pyrazole

InChI

InChI=1S/C4H3F2IN2/c5-4(6)3-2(7)1-8-9-3/h1,4H,(H,8,9)

InChI Key

WQDDVJJKEMZJCQ-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1I)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.